4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
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Overview
Description
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phosphorylethyl group and di(propan-2-yloxy) groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a phosphorylethylating agent under controlled conditions. The di(propan-2-yloxy) groups are introduced through subsequent reactions involving isopropanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to dephosphorylated products.
Scientific Research Applications
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The phosphorylethyl group can participate in phosphorylation reactions, influencing various biochemical pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(propan-2-yloxy)phenoxy]piperidine hydrochloride
- Piperidine derivatives for gpr119 agonist
Comparison
Compared to similar compounds, 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is unique due to its specific substitution pattern and the presence of the phosphorylethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMQODFLHLXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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